5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-ethyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-4-3-6-7(5-11)9(13)10-8(6)12/h6-7H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
JHCMXOWOYSMTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile. The cyclization process results in the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxides, diols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Multicomponent reactions (e.g., for 7a) offer higher yields (~80%) but require precise temperature control .
- Cyclization reactions (e.g., for 2b) depend on electron-withdrawing groups (e.g., nitro) to activate substrates, but yields are lower (~9–20%) .
- Hydrogenation methods (e.g., for ) achieve high yields (86%) but involve complex purification steps.
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Lipophilicity : The ethyl group increases logP compared to methoxy or ester derivatives, favoring CNS targeting.
- Solubility : Saturated analogs (e.g., octahydro derivatives) may exhibit lower aqueous solubility than unsaturated counterparts.
Stability and Reactivity
- Thermal Stability : Saturated pyrrolopyridines (e.g., octahydro derivatives) resist thermal degradation better than fused aromatic systems .
- Reactivity : The 1,3-dione moiety participates in nucleophilic additions, enabling further functionalization (e.g., hydrazine reactions to form phthalazine derivatives) .
Biological Activity
Analgesic and Sedative Properties
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione belongs to a class of compounds that have shown promising analgesic and sedative activities. Research on structurally similar compounds has demonstrated significant pain-relieving properties comparable to established medications.
Pain Relief Studies
In preclinical studies, derivatives of this compound have exhibited efficacy in various pain models:
- Hot Plate Test: Evaluates acute pain response
- Writhing Test: Assesses visceral pain
A comparative study of related compounds yielded the following results:
| Compound | Hot Plate Test (% increase in latency) | Writhing Test (% inhibition) |
|---|---|---|
| Aspirin | 25% | 55% |
| Morphine | 150% | 80% |
| Compound 9 | 130% | 78% |
| Compound 11 | 140% | 79% |
Compounds 9 and 11, which are structurally similar to 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, showed analgesic activity comparable to morphine, particularly in the writhing test .
Sedative Effects
The compound and its derivatives have also demonstrated sedative properties:
- Inhibition of locomotor activity in mice
- Prolongation of thiopental-induced sleep
These findings suggest potential applications in managing both pain and anxiety-related conditions.
While the exact mechanism of action for 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is not fully elucidated, studies on related compounds provide insights:
- Modulation of enzyme activity
- Interaction with specific receptors, possibly including opioid receptors
- Potential influence on neurotransmitter systems
Research has indicated that the ethyl group enhances chemical reactivity and biological activity compared to similar compounds without this substituent.
Structure-Activity Relationship
The unique structure of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione contributes to its biological activity:
- Bicyclic structure with fused pyrrole and pyridine rings
- Presence of two carbonyl groups (dione functionality)
- Ethyl substituent at the 5-position
These structural features are believed to be crucial for the compound's interaction with biological targets and its pharmacological effects.
Potential Therapeutic Applications
Based on its biological activity profile, 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione shows promise in several therapeutic areas:
- Pain management
- Anxiety disorders
- Sleep disorders
- Potential applications in neurological conditions
Safety and Toxicity
While specific data on 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is limited, studies on related compounds have shown:
- Lower toxicity compared to morphine
- Potentially fewer side effects than traditional opioid analgesics
However, comprehensive toxicological studies are needed to fully assess the safety profile of this compound.
Future Research Directions
To fully understand the biological activity of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, future research should focus on:
- Detailed mechanism of action studies
- Structure-activity relationship analyses
- Clinical trials to assess efficacy and safety in humans
- Exploration of potential synergistic effects with other therapeutic agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
